5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine: is a heterocyclic compound with the molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol . This compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyrrole ring at the 2-position. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have a wide range of biological activities and can interact with various targets .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Pyrimidine derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-chloropyrimidine and pyrrole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF).
Procedure: The pyrrole is added to a solution of 5-bromo-2-chloropyrimidine in DMF, followed by the addition of potassium carbonate. The reaction mixture is then heated to a temperature of around 100°C for several hours.
Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyrimidines.
Coupling Products: Products of coupling reactions include biaryl compounds and other complex structures.
Scientific Research Applications
Chemistry:
Building Block: 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine is used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: It is employed in the synthesis of ligands for coordination chemistry.
Biology and Medicine:
Drug Discovery: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Biological Probes: It serves as a probe in biological studies to investigate various biochemical pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It is explored for use in agrochemicals to enhance crop protection.
Comparison with Similar Compounds
- 5-Bromo-2-(1H-pyrrol-1-yl)pyridine
- 5-Bromo-2-(1H-pyrrol-1-yl)benzene
- 5-Bromo-2-(1H-pyrrol-1-yl)thiazole
Comparison:
- Structural Differences: While these compounds share the pyrrole ring and bromine substitution, the heterocyclic ring varies (pyrimidine, pyridine, benzene, thiazole).
- Unique Properties: 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct electronic and steric properties compared to other similar compounds.
- Applications: The specific applications of these compounds can differ based on their structural differences, with this compound being particularly valuable in pharmaceutical and material science research.
Properties
IUPAC Name |
5-bromo-2-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVHYYVLNOSCPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363386 |
Source
|
Record name | 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478258-70-7 |
Source
|
Record name | 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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